molecular formula C6H11ClO2 B8513453 4-Chloro-3-methyl-butyric acid methyl ester

4-Chloro-3-methyl-butyric acid methyl ester

Cat. No. B8513453
M. Wt: 150.60 g/mol
InChI Key: YCQMBQQPRXPRAA-UHFFFAOYSA-N
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Patent
US09096612B2

Procedure details

4-Methyl-dihydro-furan-2-one (4 g, 39.95 mmol) was dissolved in MeOH (10 ml) and the solution was cooled to −10° C. Thionyl chloride (3.6 ml, 49.9 mmol) was added dropwise. The mixture was stirred at −10° C. for 2 hrs and hereafter for 16 hrs at room temperature. The mixture was concentrated in vacuo to give crude 4-Chloro-3-methyl-butyric acid methyl ester (4 g, 87%) which was used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][O:5][C:4](=O)[CH2:3]1.S(Cl)([Cl:10])=O.[CH3:12][OH:13]>>[CH3:12][O:13][C:4](=[O:5])[CH2:3][CH:2]([CH3:1])[CH2:6][Cl:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1CC(OC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −10° C. for 2 hrs and hereafter for 16 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CC(CCl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.